BAY-6096

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

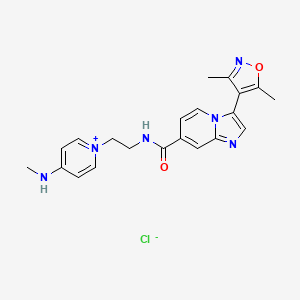

C21H23ClN6O2 |

|---|---|

分子量 |

426.9 g/mol |

IUPAC名 |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride |

InChI |

InChI=1S/C21H22N6O2.ClH/c1-14-20(15(2)29-25-14)18-13-24-19-12-16(4-10-27(18)19)21(28)23-7-11-26-8-5-17(22-3)6-9-26;/h4-6,8-10,12-13H,7,11H2,1-3H3,(H,23,28);1H |

InChIキー |

HVVLGXULBVAFRZ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=NO1)C)C2=CN=C3N2C=CC(=C3)C(=O)NCC[N+]4=CC=C(C=C4)NC.[Cl-] |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of BAY-6096: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BAY-6096, a potent and selective antagonist of the adrenergic α2B receptor. The information presented herein is compiled from published research and is intended to support further investigation and drug development efforts in related fields.

Core Mechanism of Action

This compound functions as a highly potent and selective competitive antagonist of the adrenergic α2B receptor (ADRA2B). Its primary mechanism involves binding to the α2B receptor, thereby preventing the binding of endogenous agonists such as norepinephrine and epinephrine. The α2B adrenergic receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gi alpha subunit.

Upon agonist binding, the α2B receptor typically initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP can lead to various cellular responses, including the modulation of ion channel activity and the regulation of smooth muscle contraction. In vascular smooth muscle, activation of the α2B receptor contributes to vasoconstriction.

This compound, by blocking agonist binding, effectively prevents this intracellular signaling cascade, thereby inhibiting the physiological effects mediated by the α2B receptor. This antagonistic action has been demonstrated to reduce α2B receptor agonist-induced vasoconstriction in preclinical models.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value (nM) |

| IC50 | Human | 14 |

| IC50 | Rat | 13 |

| IC50 | Dog | 25 |

| Ki | Human | 21 |

Data sourced from Meibom et al., 2023.

Table 2: Selectivity of this compound for Adrenergic Receptor Subtypes

| Receptor Subtype | Fold Selectivity over α2B |

| α1A | 394 |

| α2A | 725 |

| α2C | >845 |

Data sourced from Tocris Bioscience and Meibom et al., 2023.

Table 3: Physicochemical and Pharmacokinetic Properties

| Property | Value |

| Water Solubility | >90 g/L in 0.9% NaCl |

| In Vivo Effect | Dose-dependently reduces α2B agonist-induced blood pressure increase in rats |

Data sourced from Meibom et al., 2023.

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the human α2B adrenergic receptor.

Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for the α2B receptor competes with unlabeled this compound for binding to the receptor. The amount of radioactivity bound to the receptor at different concentrations of this compound is measured to determine its inhibitory constant (Ki).

General Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells recombinantly expressing the human α2B adrenergic receptor are cultured and harvested.

-

Membrane Preparation: Cell membranes containing the α2B receptor are prepared by homogenization and centrifugation.

-

Binding Reaction: A fixed concentration of a suitable radioligand (e.g., [3H]-MK-912) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Adrenoceptor Reporter Cell Assay

This functional assay is used to determine the potency (IC50) of this compound in a cellular context.

Principle: This assay utilizes a recombinant cell line that expresses the α2B adrenergic receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a cAMP-responsive element. Agonist stimulation of the α2B receptor leads to a decrease in cAMP, which in turn modulates the expression of the reporter gene. The antagonistic effect of this compound is measured by its ability to counteract the agonist-induced change in reporter gene expression.

General Protocol:

-

Cell Culture and Seeding: CHO cells co-expressing the α2B receptor and the reporter gene construct are seeded into microtiter plates.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of an α2B receptor agonist (e.g., UK 14,304) is added to the wells to stimulate the receptor.

-

Incubation: The plates are incubated for a specific period to allow for changes in reporter gene expression.

-

Lysis and Substrate Addition: Cells are lysed, and a substrate for the reporter enzyme is added.

-

Signal Detection: The signal (e.g., luminescence or color change) is measured using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the agonist response against the concentration of this compound.

In Vivo Vasoconstriction Model

This in vivo experiment is designed to assess the functional antagonism of this compound on agonist-induced vasoconstriction.

Principle: An α2B adrenergic receptor agonist is administered to an anesthetized animal, which typically causes an increase in blood pressure due to vasoconstriction. The ability of this compound to block this pressor response is then evaluated.

General Protocol:

-

Animal Model: Male Wistar rats are often used for this type of study. To enhance the response to the α2B agonist, animals may be pre-treated with reserpine to deplete endogenous catecholamines.

-

Anesthesia and Catheterization: Animals are anesthetized, and catheters are inserted into an artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring and into a vein (e.g., jugular vein) for drug administration.

-

Baseline Measurement: A stable baseline blood pressure is recorded.

-

Agonist Administration: A specific α2B adrenergic receptor agonist is administered intravenously, and the resulting increase in mean arterial pressure is recorded.

-

This compound Administration: After the blood pressure returns to baseline, a specific dose of this compound is administered intravenously.

-

Post-Antagonist Agonist Challenge: The α2B agonist is administered again, and the change in blood pressure is recorded.

-

Data Analysis: The percentage inhibition of the agonist-induced pressor response by this compound is calculated. This can be repeated with different doses of this compound to establish a dose-response relationship.

Experimental Workflow: In Vivo Vasoconstriction Model

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the adrenergic α2B receptor. Its mechanism of action is centered on the competitive blockade of agonist binding to the α2B receptor, thereby inhibiting the Gi-mediated signaling cascade that leads to physiological responses such as vasoconstriction. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound or in the broader field of adrenergic receptor pharmacology.

BAY-6096: A Potent and Selective Alpha-2B Adrenergic Antagonist for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-6096 is a highly potent and selective antagonist of the alpha-2B adrenergic receptor (α2B-AR), a G protein-coupled receptor implicated in vasoconstriction and potentially in the pathophysiology of cardiovascular diseases.[1][2] Developed as a chemical probe, this compound exhibits excellent selectivity over other adrenergic receptor subtypes and possesses favorable physicochemical properties, including high water solubility, making it a valuable tool for in vitro and in vivo preclinical studies.[3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and insights into the signaling pathways it modulates.

Introduction to this compound

The alpha-2B adrenergic receptor is a subtype of the α2-adrenergic receptors that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, mediates various physiological responses, most notably the contraction of vascular smooth muscle, leading to vasoconstriction.[5] Dysregulation of α2B-AR signaling has been linked to conditions such as hypertension and may play a role in the complex processes of myocardial ischemia and reperfusion injury.[2][4]

This compound emerged from a high-throughput screening campaign and subsequent lead optimization to address the need for a potent and selective α2B-AR antagonist with good drug-like properties.[2] A key feature of its design is the incorporation of a permanently charged pyridinium moiety, which confers high aqueous solubility, a desirable characteristic for a research tool intended for in vivo administration.[2][3]

Chemical Properties of this compound [1][3][6]

| Property | Value |

| Molecular Formula | C21H23ClN6O2 |

| Molecular Weight | 426.90 g/mol |

| CAS Number | 2313483-41-7 |

| SMILES | O=C(C1=CC2=NC=C(C3=C(C)ON=C3C)N2C=C1)NCC[N+]4=CC=C(NC)C=C4.[Cl-] |

| InChIKey | HVVLGXULBVAFRZ-UHFFFAOYSA-N |

| Appearance | White to off-white solid |

| Solubility | Highly water-soluble (>90 g/L in 0.9% aqueous sodium chloride) |

Pharmacological Profile

This compound is characterized by its high binding affinity for the human alpha-2B adrenergic receptor and excellent selectivity against other adrenergic receptor subtypes.

Binding Affinity and Selectivity of this compound [2]

| Receptor Subtype | Parameter | Value | Selectivity Fold (vs. α2B) |

| Human α2B-AR | IC50 | 14 nM | - |

| Ki | 21 nM | - | |

| Human α2B-AR Deletion Variant | IC50 | 25 nM | 0.56 |

| Rat α2B-AR | IC50 | 13 nM | 1.08 |

| Dog α2B-AR | IC50 | 25 nM | 0.56 |

| Human α1A-AR | IC50 | >10,000 nM | >714 |

| Human α2A-AR | IC50 | >10,000 nM | >714 |

| Human α2C-AR | IC50 | >10,000 nM | >714 |

Mechanism of Action and Signaling Pathways

The alpha-2B adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi.[7] Upon agonist binding, the Gi protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7]

As an antagonist, this compound binds to the α2B-AR but does not elicit a cellular response. Instead, it competitively blocks the binding of endogenous agonists like norepinephrine, thereby preventing the activation of the downstream signaling cascade. The antagonism of α2B-AR by this compound leads to a disinhibition of adenylyl cyclase, resulting in the maintenance or increase of intracellular cAMP levels, which in vascular smooth muscle contributes to relaxation and vasodilation.

Detailed Experimental Protocols

The following protocols are based on the methodologies used in the characterization of this compound and are provided as a guide for researchers.

Radioligand Binding Assay for α2B-AR

This protocol describes a competitive radioligand binding assay to determine the binding affinity of test compounds for the alpha-2B adrenergic receptor.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human α2B-AR.

-

Radioligand: [3H]-MK-912.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test compound: this compound stock solution in DMSO.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Thaw the cell membrane preparation on ice.

-

Dilute the membranes in binding buffer to a final protein concentration of 10-20 µg per well.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-MK-912 (at a final concentration approximately equal to its Kd), and 50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M). For total binding, add 50 µL of vehicle (DMSO). For non-specific binding, add a high concentration of a known α2-AR antagonist (e.g., 10 µM yohimbine).

-

Add 100 µL of the diluted membrane preparation to each well.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.

-

Measure the radioactivity in a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a functional assay to measure the antagonist effect of this compound on cAMP production in cells expressing the α2B-AR.

Materials:

-

CHO cells stably expressing the human α2B-AR.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).

-

Forskolin solution.

-

α2-AR agonist (e.g., UK-14304).

-

Test compound: this compound stock solution in DMSO.

-

cAMP detection kit (e.g., HTRF-based assay).

-

96-well cell culture plates.

-

Plate reader capable of measuring the chosen detection technology.

Procedure:

-

Seed the CHO-α2B-AR cells in 96-well plates and grow to 80-90% confluency.

-

On the day of the assay, remove the culture medium and wash the cells with assay buffer.

-

Add 50 µL of assay buffer containing varying concentrations of this compound to the wells. Incubate for 15-30 minutes at room temperature.

-

Add 50 µL of assay buffer containing forskolin (to stimulate adenylyl cyclase) and an EC80 concentration of the α2-AR agonist UK-14304.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the detection kit and a compatible plate reader.

-

Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of the agonist-induced decrease in cAMP.

In Vivo Vasoconstriction Assay in Rats

This protocol describes an in vivo model to assess the ability of this compound to antagonize agonist-induced vasoconstriction in rats.[2][8]

Materials:

-

Male Wistar rats.

-

Reserpine.

-

Anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).

-

Catheters for intravenous administration and arterial blood pressure monitoring.

-

Pressure transducer and data acquisition system.

-

α2B-AR agonist.

-

This compound formulated for intravenous administration (e.g., in 0.9% NaCl).

Procedure:

-

Pretreat the rats with reserpine (e.g., 5 mg/kg, i.p.) for 18-24 hours prior to the experiment to deplete endogenous catecholamine stores.

-

Anesthetize the rats and surgically implant catheters into a femoral vein (for drug administration) and a femoral artery (for blood pressure measurement).

-

Allow the animals to stabilize.

-

Administer a bolus intravenous dose of this compound or vehicle.

-

After a short pre-treatment period (e.g., 5-10 minutes), administer an intravenous bolus of the α2B-AR agonist to induce a pressor (vasoconstrictor) response.

-

Continuously record the mean arterial blood pressure.

-

Analyze the data by comparing the magnitude of the pressor response to the agonist in the vehicle-treated group versus the this compound-treated groups. A dose-dependent reduction in the pressor response by this compound indicates its in vivo antagonist activity.

Conclusion

This compound is a well-characterized, potent, and selective alpha-2B adrenergic receptor antagonist. Its favorable physicochemical properties, particularly its high water solubility, make it an excellent tool for a wide range of in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of the α2B-AR. The detailed protocols provided in this guide offer a solid foundation for researchers to incorporate this compound into their experimental designs to further explore the therapeutic potential of targeting the alpha-2B adrenergic receptor.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alpha 2-adrenoceptor agonists enhance vasoconstrictor responses to alpha 1-adrenoceptor agonists in the rat tail artery by increasing the influx of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eubopen.org [eubopen.org]

- 7. mesoscale.com [mesoscale.com]

- 8. pubs.acs.org [pubs.acs.org]

BAY-6096: A Technical Guide for Ischemic Heart Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemic heart disease (IHD) remains a leading cause of morbidity and mortality worldwide. A key challenge in treating acute myocardial infarction (MI) is the mitigation of ischemia-reperfusion (I/R) injury, a paradoxical phenomenon where the restoration of blood flow to the ischemic myocardium exacerbates tissue damage. Microvascular dysfunction is a significant contributor to I/R injury.[1] BAY-6096, a potent and highly selective α2B-adrenergic receptor antagonist, presents a novel therapeutic opportunity to address this unmet need. This technical guide provides a comprehensive overview of this compound, its mechanism of action, available preclinical data, and a proposed framework for its investigation in the context of IHD research.

Introduction to this compound

This compound is a novel, highly water-soluble small molecule that acts as a selective antagonist of the α2B-adrenergic receptor.[1] Developed as a chemical probe, its high selectivity and favorable pharmacokinetic profile make it a valuable tool for elucidating the role of α2B-adrenergic signaling in various physiological and pathophysiological processes, including those relevant to ischemic heart disease.[1][2]

Mechanism of Action: Targeting the α2B-Adrenergic Receptor

The α2-adrenergic receptors are G-protein coupled receptors that mediate the effects of endogenous catecholamines like epinephrine and norepinephrine.[1] The α2B subtype is expressed on vascular smooth muscle cells and is implicated in vasoconstriction.[3] During myocardial ischemia, elevated catecholamine levels can lead to pronounced vasoconstriction in the coronary microvasculature, contributing to the "no-reflow" phenomenon and exacerbating reperfusion injury.[4]

This compound is hypothesized to exert its cardioprotective effects by blocking the α2B-adrenergic receptors on coronary microvascular smooth muscle cells. This antagonism would lead to vasodilation, improved microvascular perfusion, and a reduction in the extent of myocardial damage following reperfusion.

Signaling Pathway

The proposed signaling pathway for the involvement of the α2B-adrenergic receptor in ischemic heart disease and the therapeutic intervention with this compound is depicted below.

Preclinical Data for this compound

To date, the primary source of preclinical data for this compound comes from its initial characterization study.[1] While direct evidence in a myocardial infarction model is not yet available, the following in vitro and in vivo data provide a strong rationale for its investigation in ischemic heart disease.

In Vitro Characterization

This compound demonstrates high potency and selectivity for the human α2B-adrenergic receptor.

| Parameter | Value | Assay |

| IC50 (human α2B) | 14 nM | Recombinant CHO cell line |

| Ki (human α2B) | 21 nM | Radiometric binding assay |

| IC50 (rat α2B) | 13 nM | Cell-based assay |

| IC50 (dog α2B) | 25 nM | Cell-based assay |

Table 1: In Vitro Potency of this compound.[1]

The selectivity of this compound for the α2B subtype over other adrenergic receptors is a key feature, minimizing the potential for off-target effects.

| Receptor Subtype | Selectivity Factor (vs. human α2B) |

| α1A | >714 |

| α1B | >714 |

| α1D | >714 |

| α2A | 357 |

| α2C | 107 |

| β1 | >714 |

| β2 | >714 |

Table 2: Adrenergic Receptor Selectivity of this compound.[1]

In Vivo Pharmacokinetics

Pharmacokinetic studies in rats and dogs have shown that this compound has a high clearance and a short mean residence time.[1] This profile may be advantageous in the acute setting of myocardial infarction, allowing for controlled intravenous administration during procedures like percutaneous coronary intervention (PCI).

| Species | Dose (IV) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Mean Residence Time (h) |

| Rat | 0.3 mg/kg | 1.8 | 1.4 | 0.8 |

| Dog | 0.3 mg/kg | 0.4 | 0.8 | 2.0 |

Table 3: Pharmacokinetic Parameters of this compound.[1]

In Vivo Pharmacodynamics

A proof-of-concept in vivo study was conducted in reserpine-pretreated rats.[1] In this model, this compound dose-dependently inhibited the increase in blood pressure induced by an α2B-adrenergic agonist, demonstrating its in vivo target engagement and functional antagonism.

Proposed Experimental Protocol for this compound in a Myocardial Ischemia-Reperfusion Model

Given the absence of published studies on this compound in a dedicated ischemic heart disease model, the following section outlines a detailed, hypothetical experimental protocol based on established methodologies for investigating cardioprotective agents in a preclinical setting.

Animal Model

A common and relevant model is the in vivo rat model of myocardial ischemia-reperfusion injury induced by ligation of the left anterior descending (LAD) coronary artery.[5]

Experimental Groups

-

Sham: Surgical procedure without LAD ligation.

-

Vehicle Control: I/R injury + vehicle administration.

-

This compound Treatment: I/R injury + this compound administration.

Surgical Procedure and Drug Administration

-

Anesthesia: Induce and maintain anesthesia (e.g., isoflurane).

-

Ventilation: Intubate and mechanically ventilate the animals.

-

Thoracotomy: Perform a left thoracotomy to expose the heart.

-

LAD Ligation: Ligate the LAD artery with a suture to induce ischemia (e.g., for 30 minutes).

-

Reperfusion: Release the ligature to allow for reperfusion (e.g., for 24 hours).

-

Drug Administration: Administer this compound or vehicle intravenously at a predetermined time point (e.g., just prior to reperfusion).

Endpoint Measurements

-

Infarct Size Assessment: At the end of the reperfusion period, excise the heart and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area (white) from the viable tissue (red). Calculate the infarct size as a percentage of the area at risk.

-

Cardiac Function: Perform echocardiography at baseline and at the end of the study to assess parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall motion abnormalities.

-

Biomarkers of Cardiac Injury: Measure serum levels of cardiac troponin I (cTnI) or creatine kinase-MB (CK-MB).

-

Microvascular Obstruction (MVO) Assessment: Use techniques such as thioflavin S staining or microsphere infusion to quantify the no-reflow area within the ischemic myocardium.

Experimental Workflow Diagram

Current Status and Future Directions

The research on this compound is still in its early stages. While its properties as a selective α2B-adrenergic antagonist are well-characterized, its therapeutic potential in ischemic heart disease remains to be experimentally validated.

-

Preclinical Research: Further preclinical studies are crucial to establish a direct link between α2B-adrenergic antagonism with this compound and cardioprotection in relevant animal models of myocardial infarction. These studies should focus on dose-response relationships, optimal timing of administration, and a detailed characterization of its effects on microvascular function.

-

Clinical Trials: Currently, there are no registered clinical trials for this compound. The successful completion of robust preclinical efficacy and safety studies would be a prerequisite for advancing this compound into clinical development.

Conclusion

This compound is a promising pharmacological tool and a potential therapeutic candidate for the treatment of ischemic heart disease, specifically for mitigating ischemia-reperfusion injury by targeting microvascular dysfunction. Its high potency, selectivity, and favorable pharmacokinetic profile warrant further investigation. The experimental framework provided in this guide offers a starting point for researchers to explore the cardioprotective effects of this compound and to pave the way for its potential clinical translation.

References

- 1. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eubopen.org [eubopen.org]

- 3. Cardiovascular regulation in mice lacking alpha2-adrenergic receptor subtypes b and c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of α2B-Adrenergic Receptors in Vasoconstriction Using BAY-6096: A Technical Guide

Disclaimer: This document is intended for research and informational purposes only. BAY-6096 is a compound for laboratory use and not for human consumption.

Introduction

Vasoconstriction, the narrowing of blood vessels, is a critical physiological process regulated by a complex interplay of signaling molecules and receptors. A key player in this mechanism is the α2-adrenergic receptor family, which is activated by endogenous catecholamines like epinephrine and norepinephrine. The α2B-adrenergic receptor subtype, in particular, is expressed on vascular smooth muscle cells and is known to mediate vasoconstriction.[1][2]

This guide focuses on the use of This compound , a potent and selective α2B-adrenergic receptor antagonist, as a tool to investigate and dissect the pathways of vasoconstriction.[2][3] Contrary to inducing vasoconstriction, this compound is utilized to inhibit it, thereby allowing researchers to probe the specific contribution of the α2B receptor to vascular tone. It dose-dependently reduces blood pressure increases in rats that are induced by an α2B agonist, demonstrating the receptor's role in vascular constriction.[3][4] This makes this compound an invaluable pharmacological tool for elucidating the mechanisms underlying sympathetic nervous system control of blood vessel diameter.

Pharmacological Profile of this compound

This compound is distinguished by its high potency and selectivity for the α2B-adrenergic receptor, alongside its excellent water solubility, which is advantageous for in vitro and in vivo experimental setups.[2][3][5]

| Parameter | Species | Value | Reference |

| IC50 | Human α2B | 14 nM | [2][5] |

| IC50 | Human α2B (deletion variant) | 25 nM | [2] |

| IC50 | Rat α2B | 13 nM | [2] |

| IC50 | Dog α2B | 25 nM | [2] |

| Ki | Human α2B | 21 nM | [2] |

| Selectivity | vs. α1A, α2A, α2C | >350-fold | [5] |

| Aqueous Solubility | in 0.9% NaCl | >90 g/L | [2] |

Signaling Pathway: α2B-Adrenergic Receptor-Mediated Vasoconstriction

Activation of the α2B-adrenergic receptor on vascular smooth muscle cells initiates a signaling cascade that culminates in muscle contraction and vasoconstriction. While the complete downstream pathway can be complex and cell-type specific, a primary mechanism involves coupling to G proteins of the Gq/11 or Gi family. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain, causing smooth muscle contraction. This compound acts by blocking the initial step—the binding of an agonist to the α2B receptor—thus preventing this entire cascade.

Caption: α2B-Adrenergic receptor signaling pathway leading to vasoconstriction and its inhibition by this compound.

Experimental Protocols

A classic and robust method for studying vasoactive compounds is the ex vivo isolated aortic ring assay. This protocol allows for the direct measurement of isometric tension changes in response to pharmacological agents.

Protocol: Investigating α2B-Antagonist Activity with this compound in Isolated Rat Aorta

1. Materials and Solutions:

-

Animals: Male Wistar or Sprague-Dawley rats (250-300 g).

-

Krebs-Henseleit Solution (KHS): (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25.0 NaHCO3, 11.1 glucose, 2.5 CaCl2. The solution must be freshly prepared and continuously gassed with carbogen (95% O2 / 5% CO2) to maintain a pH of ~7.4.[6]

-

Pharmacological Agents:

-

α2B-Adrenergic Agonist (e.g., Norepinephrine, Phenylephrine)

-

This compound

-

Potassium Chloride (KCl) for viability testing.

-

Acetylcholine (ACh) to test endothelial integrity.

-

-

Equipment:

2. Aortic Ring Preparation:

-

Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Rapidly excise the thoracic aorta and place it in ice-cold KHS.[7]

-

Under a dissection microscope, carefully remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 3-5 mm in length.[6] For studies requiring an intact endothelium, extreme care must be taken. For endothelium-denuded rings, the intimal surface can be gently rubbed.[6]

3. Mounting and Equilibration:

-

Mount each aortic ring between two L-shaped stainless steel hooks within the organ bath chamber filled with 37°C, carbogen-gassed KHS.[6]

-

Connect the upper hook to the isometric force transducer.

-

Apply a resting tension of ~1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes.[6] Replace the KHS every 15-20 minutes during this period.[6]

4. Viability and Endothelium Integrity Check:

-

After equilibration, induce a contraction with a high concentration of KCl (e.g., 80 mM) to confirm tissue viability. Wash the tissue and allow it to return to baseline.[6]

-

(Optional) Pre-contract the ring with an α1-agonist like phenylephrine (~1 µM) and, once a stable plateau is reached, add acetylcholine (~10 µM). Relaxation of >70% indicates a functional endothelium.

5. Experimental Procedure:

-

Generate a cumulative concentration-response curve for the α2B-agonist. Start with a low concentration and increase it in half-log increments until a maximal contractile response (Emax) is achieved.

-

Wash the tissue thoroughly until it returns to the baseline resting tension.

-

Incubate a separate set of aortic rings with a specific concentration of this compound for a predetermined period (e.g., 20-30 minutes).

-

In the continued presence of this compound, repeat the cumulative concentration-response curve for the α2B-agonist.

-

The inhibitory effect of this compound will be observed as a rightward shift in the agonist's concentration-response curve.

Experimental Workflow Visualization

The following diagram outlines the logical flow of an ex vivo experiment designed to quantify the inhibitory effect of this compound on agonist-induced vasoconstriction.

Caption: Workflow for assessing α2B-antagonist effects using an isolated aortic ring assay.

Conclusion

This compound serves as a highly effective and selective pharmacological tool for investigating the physiological and pathophysiological roles of the α2B-adrenergic receptor in mediating vasoconstriction. Its use in well-defined experimental models, such as the isolated aortic ring assay, allows for precise quantification of α2B-mediated vascular responses. By inhibiting this specific pathway, researchers can better understand its contribution to blood pressure regulation and its potential as a therapeutic target in cardiovascular diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | Adrenergic α2B inhibitor | Probechem Biochemicals [probechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Technical Guide to BAY-6096: A Potent and Selective α2B-Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of BAY-6096, a potent, selective, and highly water-soluble antagonist of the α2B-adrenergic receptor. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical name 1-[2-[[[3-(3,5-Dimethyl-4-isoxazolyl)imidazo[1,2-a]pyridin-7-yl]carbonyl]amino]ethyl]-4-(methylamino)pyridinium chloride.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-[2-[[[3-(3,5-Dimethyl-4-isoxazolyl)imidazo[1,2-a]pyridin-7-yl]carbonyl]amino]ethyl]-4-(methylamino)pyridinium chloride | [1] |

| Molecular Formula | C21H23ClN6O2 | [1][2][3][4] |

| Molecular Weight | 426.91 g/mol | [1][3] |

| CAS Number | 2313483-41-7 | [1][3][4] |

| Appearance | Solid | [3] |

| Water Solubility | > 90 g/L in 0.9% aqueous sodium chloride | [3][5] |

| Solubility in DMSO | 10 mM | [3] |

| Storage | Store at -20°C | [1][4] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the α2B-adrenergic receptor (ADRA2B), a G protein-coupled receptor.[6] The α2B-adrenergic receptor is primarily involved in regulating neurotransmitter release from sympathetic nerves and adrenergic neurons in the central nervous system.[6] In the vasculature, its activation leads to vasoconstriction.[5][7] By selectively blocking this receptor, this compound can inhibit agonist-induced vasoconstriction.[1][5] This makes it a valuable tool for studying the physiological and pathological roles of the α2B-adrenergic receptor, particularly in cardiovascular diseases.[7][8]

The signaling pathway initiated by the activation of the α2B-adrenergic receptor typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking the receptor, prevents this cascade.

References

- 1. BAY 6096 Supplier | CAS 2313483-41-7 | BAY6096 | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Adrenergic α2B inhibitor | Probechem Biochemicals [probechem.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eubopen.org [eubopen.org]

- 7. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: BAY-6096 Target Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target receptor binding affinity of BAY-6096, a potent and selective antagonist for the α2B adrenergic receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Target and Mechanism of Action

This compound is a chemical probe that acts as a potent, selective, and highly water-soluble antagonist of the adrenergic receptor α2B (ADRA2B)[1]. The α2B adrenergic receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, couples to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound blocks these downstream effects. The primary therapeutic hypothesis for the development of α2B antagonists like this compound revolves around their potential role in mitigating reperfusion injury following acute myocardial infarction[2].

Quantitative Binding Affinity and Selectivity Data

The binding affinity and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Target Receptor | Parameter | Value | Species | Assay Type | Reference |

| ADRA2B | IC50 | 14 nM | Human | Cell-based ADRA2B assay | [1][2] |

| ADRA2B | IC50 | 13 nM | Rat | Cell-based ADRA2B assay | [2] |

| ADRA2B | IC50 | 25 nM | Dog | Cell-based ADRA2B assay | [2] |

| ADRA2B | Ki | 21 nM | Not Specified | Radiometric ADRA2B binding assay | [2] |

| ADRA1A | IC50 | 5.516 µM | Not Specified | Radiometric binding assay | [2] |

| ADRA1B | IC50 | > 10 µM | Not Specified | Radiometric binding assay | [2] |

| ADRA1D | IC50 | > 10 µM | Not Specified | Radiometric binding assay | [2] |

| ADRA2A | IC50 | > 10 µM | Not Specified | Radiometric binding assay | [2] |

| ADRA2C | IC50 | > 10 µM | Not Specified | Radiometric binding assay | [2] |

| ADRB1 | IC50 | > 10 µM | Not Specified | Radiometric binding assay | [2] |

| ADRB2 | IC50 | > 10 µM | Not Specified | Radiometric binding assay | [2] |

| ADRB3 | IC50 | > 10 µM | Not Specified | Radiometric binding assay | [2] |

| DDR2 | IC50 | 1.4 µM | Not Specified | In-house kinase panel | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radiometric ADRA2B Binding Assay (Competition Assay)

This protocol is a generalized procedure based on standard radioligand binding assays for GPCRs and the specific mention of the "Radiometric ADRA2B binding assay (Eurofins #203710)"[2].

Objective: To determine the binding affinity (Ki) of a test compound (this compound) for the α2B adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line recombinantly expressing the human α2B adrenergic receptor.

-

Radioligand: A specific α2B adrenergic receptor antagonist or agonist labeled with a radioisotope (e.g., [3H]-Rauwolscine or a more specific ligand).

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled α2B adrenergic receptor ligand (e.g., yohimbine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well microplate, combine the following in order:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Varying concentrations of the test compound (this compound) or the non-specific binding control.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Total binding is measured in the absence of a competing ligand.

-

Non-specific binding is measured in the presence of a high concentration of the non-specific binding control.

-

Specific binding is calculated as Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adrenoceptor Reporter Cell Assay (Functional Assay)

This protocol is a generalized procedure for a cell-based functional assay to determine the potency of an antagonist, based on common reporter gene assay principles.

Objective: To determine the functional potency (IC50) of this compound as an antagonist of the α2B adrenergic receptor by measuring its ability to inhibit agonist-induced changes in a reporter gene signal.

Materials:

-

A mammalian cell line stably expressing the human α2B adrenergic receptor and a reporter gene system responsive to changes in intracellular cAMP levels (e.g., CRE-luciferase).

-

Cell culture medium and supplements.

-

An α2B adrenergic receptor agonist (e.g., norepinephrine).

-

Test Compound: this compound.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the reporter cells in a 96-well cell culture plate at a predetermined density and allow them to attach and grow overnight.

-

Compound Addition:

-

Prepare serial dilutions of the test compound (this compound).

-

Add the diluted test compound to the cells and pre-incubate for a specific period.

-

-

Agonist Stimulation: Add a fixed concentration of the α2B adrenergic receptor agonist (typically the EC50 or EC80 concentration) to all wells except the negative control.

-

Incubation: Incubate the plate for a period sufficient to induce a robust reporter gene response.

-

Lysis and Reporter Gene Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis:

-

The inhibitory effect of this compound is determined by the reduction in the agonist-induced luminescence signal.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Visualizations

Signaling Pathway of ADRA2B and Antagonism by this compound

Caption: Signaling pathway of the α2B adrenergic receptor and its inhibition by this compound.

Experimental Workflow for Competition Radioligand Binding Assay

Caption: Workflow for determining the Ki of this compound using a competition binding assay.

References

An In-depth Technical Guide to BAY-6096 for G Protein-Coupled Receptor Research

Introduction

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing a pivotal role in cellular signaling and regulating a vast array of physiological processes.[1][2] Their significance is underscored by the fact that they are the targets of a substantial portion of all approved drugs.[3] Within this superfamily, the α2-adrenergic receptors (α2-ARs), which mediate the effects of endogenous catecholamines like epinephrine and norepinephrine, are critical regulators of cardiovascular and neurological functions.[4]

This technical guide focuses on BAY-6096 , a potent, selective, and highly water-soluble chemical probe developed for the study of a specific GPCR: the adrenergic α2B receptor (ADRA2B) .[5][6] this compound functions as a competitive antagonist , making it an invaluable tool for researchers to investigate the physiological and pathological roles of the ADRA2B subtype.[7][8] This document provides a comprehensive overview of its pharmacological properties, mechanism of action, and detailed experimental protocols for its use in GPCR research, aimed at scientists and professionals in drug discovery and development.

Pharmacological Profile of this compound

This compound was identified through a high-throughput screening (HTS) campaign and subsequently optimized to yield a compound with high potency, exceptional selectivity, and excellent aqueous solubility, a critical feature for both in vitro and in vivo applications.[6][7][9]

Data Presentation: Quantitative Summary

The key pharmacological and physicochemical parameters of this compound are summarized in the tables below, facilitating easy comparison and experimental design.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Receptor | Species/Variant | Assay Type | Value | Reference |

|---|---|---|---|---|

| α2B Adrenergic Receptor | Human | IC50 (Functional) | 14 nM | [5][7][10][11] |

| Human | Ki (Binding) | 21 nM | [7][9][11] | |

| Human (Deletion Variant) | IC50 (Functional) | 25 nM | [7][9] | |

| Rat | IC50 (Functional) | 13 nM | [11] | |

| Dog | IC50 (Functional) | 25 nM | [11] | |

| α1A Adrenergic Receptor | Human | IC50 (Functional) | 5.52 µM (>394x selective) | [8][11] |

| α2A Adrenergic Receptor | Human | IC50 (Functional) | >10 µM (>725x selective) | [8][11] |

| α2C Adrenergic Receptor | Human | IC50 (Functional) | >10 µM (>845x selective) | [8][11] |

| Other Adrenergic Receptors | Human (α1B, α1D, β1, β2, β3) | IC50 (Functional) | >10 µM |[11] |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Aqueous Solubility | >90 mg/mL (in 0.9% NaCl) | N/A | [7][10] |

| Protein Binding (unbound fraction) | 85% | Human | [7] |

| 79% | Rat | [7] | |

| 82% | Dog | [7] | |

| In Vivo Efficacy | Reduces agonist-induced vasoconstriction | Rat | [6][7][8] |

| Recommended In Vitro Concentration | 100 nM | N/A |[11] |

Mechanism of Action and Signaling Pathways

The ADRA2B receptor is a canonical GPCR that primarily couples to the Gi/o family of G proteins.[4] Upon activation by an agonist such as norepinephrine, the Gi α-subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[12] The receptor can also initiate signaling through other pathways, including the activation of mitogen-activated protein kinases (MAPK), such as ERK1/2.[4]

As a competitive antagonist, this compound binds to the ADRA2B receptor at the orthosteric site, preventing the binding of endogenous agonists and thereby blocking the initiation of these downstream signaling events.[1][7] This mechanism is crucial for its function in experimental settings, allowing for the specific inhibition of ADRA2B-mediated effects.

References

- 1. Energy Landscapes Reveal Agonist Control of G Protein-Coupled Receptor Activation via Microswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Activation mechanism of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein-Protein Interactions at the Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BAY 6096 Supplier | CAS 2313483-41-7 | BAY6096 | Tocris Bioscience [tocris.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | Adrenergic α2B inhibitor | Probechem Biochemicals [probechem.com]

- 11. eubopen.org [eubopen.org]

- 12. resources.revvity.com [resources.revvity.com]

In Vitro Profile of BAY-6096: A Potent and Selective α2B-Adrenergic Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-6096 is a potent, selective, and highly water-soluble antagonist of the α2B-adrenergic receptor (α2B-AR).[1][2][3][4][5] This document provides a comprehensive overview of the preliminary in vitro studies conducted on this compound, including its pharmacological activity, selectivity profile, and key physicochemical properties. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation of this compound.

Core Compound Properties

This compound was identified through a high-throughput screening (HTS) campaign and subsequently optimized to enhance its potency, selectivity, and pharmaceutical properties.[1][3][4] A key modification was the introduction of a permanently charged pyridinium moiety, which significantly improved its aqueous solubility.[1][4]

Quantitative In Vitro Data Summary

The in vitro pharmacological profile of this compound has been characterized through various assays to determine its potency, selectivity, and metabolic stability. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound against Adrenergic Receptors

| Target Receptor | Species | Assay Type | Parameter | Value (nM) |

| α2B | Human | Cell-based | IC50 | 14[1][2][5] |

| α2B | Human | Radioligand Binding | Ki | 21[1][6] |

| α2B (deletion variant) | Human | Cell-based | IC50 | 25[1] |

| α2B | Rat | Cell-based | IC50 | 13[1][6] |

| α2B | Dog | Cell-based | IC50 | 25[1][6] |

Table 2: In Vitro Selectivity Profile of this compound

| Receptor Subtype | Species | Parameter | Value (µM) | Selectivity Fold (vs. human α2B IC50) |

| α1A | Human | IC50 | 5.516 | ~394[6] |

| α1B | Human | IC50 | > 10 | > 714 |

| α1D | Human | IC50 | > 10 | > 714 |

| α2A | Human | IC50 | > 10 | > 714[6] |

| α2C | Human | IC50 | > 10 | > 714[6] |

| β1 | Human | IC50 | > 10 | > 714 |

| β2 | Human | IC50 | > 10 | > 714 |

| β3 | Human | IC50 | > 10 | > 714 |

Table 3: Physicochemical and Pharmacokinetic Properties

| Parameter | Condition | Value |

| Aqueous Solubility | 0.9% NaCl | > 90 g/L[1] |

| Permeability | Caco-2 | PAB 3.0 nm/s (Low)[1] |

| Metabolic Stability | Human Liver Microsomes | Low turnover after 2h[1] |

| Protein Binding (human) | 85% (Fraction unbound)[1] | |

| CYP Inhibition (up to 20 µM) | 1A2, 2C8, 2C9, 2D6, 3A4 | No inhibition detected[1] |

| CYP Induction (up to 211 µM) | 1A2, 3A4 | No induction seen[1] |

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the α2B-adrenergic receptor, a G protein-coupled receptor (GPCR).[6] In its natural signaling cascade, the binding of an agonist (like norepinephrine) to the α2B-AR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the agonist from binding, this compound prevents this downstream signaling, thereby inhibiting the physiological effects mediated by α2B-AR activation, such as vasoconstriction.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key in vitro assays used to characterize this compound.

Radioligand Binding Assay for α2B-AR Affinity (Ki)

This assay determines the binding affinity of this compound to the human α2B-adrenergic receptor.

-

Cell Preparation : Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human α2B-adrenergic receptor.

-

Reaction Mixture : The assay mixture contains cell membranes, a radiolabeled ligand (e.g., [3H]-Rauwolscine), and varying concentrations of the test compound (this compound).

-

Incubation : The mixture is incubated to allow for competitive binding between the radioligand and this compound to the receptor.

-

Separation : Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection : The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis : The Ki value is calculated from the IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Cell-Based Functional Assay for α2B-AR Antagonism (IC50)

This assay measures the ability of this compound to inhibit the function of the α2B-adrenergic receptor in a cellular context.

-

Cell Line : A recombinant CHO cell line expressing the target α2B-adrenergic receptor (human, rat, or dog) is used.[1] These cells are engineered to produce a reporter signal (e.g., via a cAMP-sensitive reporter gene) upon receptor activation.

-

Cell Plating : Cells are seeded into microtiter plates and cultured to form a monolayer.

-

Compound Addition : Cells are pre-incubated with various concentrations of this compound.

-

Agonist Stimulation : An α2B-AR agonist is added to the wells to stimulate the receptor. A control group without the agonist is also included.

-

Incubation : The plates are incubated to allow for receptor signaling and reporter gene expression.

-

Signal Detection : The reporter signal (e.g., luminescence or fluorescence) is measured using a plate reader.

-

Data Analysis : The IC50 value is determined by plotting the percentage of inhibition of the agonist response against the concentration of this compound.

Conclusion

The preliminary in vitro data for this compound reveal it to be a highly potent and selective antagonist of the α2B-adrenergic receptor with favorable physicochemical properties, particularly its high aqueous solubility.[1][5] Its clean off-target profile in a broad panel of receptors and enzymes further underscores its potential as a valuable chemical probe for investigating α2B-AR-mediated pharmacology and as a starting point for therapeutic development.[1][6] The detailed experimental protocols provided in this guide offer a foundation for further in vitro and in vivo characterization of this promising compound.

References

- 1. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Adrenergic α2B inhibitor | Probechem Biochemicals [probechem.com]

- 6. eubopen.org [eubopen.org]

Methodological & Application

BAY-6096 experimental protocol for in vivo studies

An Application Note on the In Vivo Experimental Use of BAY-6096

Introduction

This compound is a potent, selective, and highly water-soluble antagonist of the adrenergic α2B receptor (ADRA2B).[1][2][3] It was identified through a high-throughput screening campaign as a chemical tool to investigate α2B-related pharmacology.[4][5] The α2B adrenergic receptors are G protein-coupled receptors (GPCRs) believed to play a role in vascular constriction and have been implicated in the pathophysiology of reperfusion injury following acute myocardial infarction.[1][5][6][7] this compound's high selectivity and favorable physicochemical properties, particularly its high aqueous solubility, make it a valuable tool for in vivo studies.[1][3] This document provides a detailed protocol for an in vivo study in rats to assess the efficacy of this compound in antagonizing α2B agonist-induced vasoconstriction, along with a summary of its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

The α2B adrenergic receptor, a member of the GPCR family, is involved in regulating neurotransmitter release and mediating vasoconstriction.[1][7] Under normal physiological conditions, sympathetic activation and the release of agonists like norepinephrine can stimulate ADRA2B on vascular smooth muscle cells, leading to an increase in vascular tone and blood pressure. This compound acts as a competitive antagonist at this receptor, blocking the binding of endogenous or exogenous agonists and thereby inhibiting the downstream signaling cascade that leads to vasoconstriction.[1][8]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Receptor | Species | Assay Type | Potency (IC₅₀ / Kᵢ) | Selectivity vs. h-α2B |

|---|---|---|---|---|

| α2B | Human | Cell-based | 14 nM (IC₅₀) | - |

| α2B | Human | Radioligand Binding | 21 nM (Kᵢ) | - |

| α2B | Rat | Cell-based | 13 nM (IC₅₀) | - |

| α2B | Dog | Cell-based | 25 nM (IC₅₀) | - |

| α2A | Human | - | >10 µM (IC₅₀) | >350-fold |

| α2C | Human | - | >10 µM (IC₅₀) | >350-fold |

| α1A | Human | - | 5.5 µM (IC₅₀) | ~394-fold |

Data sourced from multiple references.[1][2][3][7]

Table 2: Physicochemical and ADME Properties of this compound

| Parameter | Value |

|---|---|

| Aqueous Solubility | >90 g/L (in 0.9% NaCl) |

| Cell Permeability (Caco-2) | Low (Papp (A-B) = 3.0 nm/s) |

| Plasma Protein Binding (unbound fraction) | Rat: 79%, Dog: 82%, Human: 85% |

| In Vitro Metabolic Stability | High (Low turnover in human liver microsomes) |

| Genotoxicity (Ames/Micronucleus) | Negative |

Data sourced from multiple references.[1][4]

Table 3: In Vivo Pharmacokinetic Profile of this compound (IV Administration)

| Species | Dose | Plasma Clearance (CL) | Volume of Distribution (Vss) | Mean Residence Time (MRT) |

|---|---|---|---|---|

| Rat | 0.3 mg/kg | 4.3 L/h/kg | 0.5 L/kg | 0.1 h |

| Dog | 0.3 mg/kg | 1.6 L/h/kg | 0.6 L/kg | 0.4 h |

Data sourced from multiple references.[1][4]

Detailed Protocol: α2B Agonist-Induced Vasoconstriction Model in Rats

This protocol describes the in vivo methodology to evaluate the ability of this compound to antagonize blood pressure increases induced by an α2B adrenergic receptor agonist in rats.[1]

1. Objective To determine the dose-dependent efficacy of intravenously administered this compound in reducing the hypertensive effects of an α2B agonist in reserpine-pretreated rats.

2. Materials and Reagents

-

Test Compound: this compound

-

Agonist: A selective α2B adrenergic receptor agonist.

-

Pre-treatment: Reserpine

-

Vehicle: Sterile 0.9% Sodium Chloride (Saline)

-

Anesthetic: Appropriate for rodent surgery (e.g., isoflurane, ketamine/xylazine).

-

Catheters: For cannulation of the carotid artery and jugular vein.

-

Blood Pressure Transducer and Monitoring System

-

Infusion Pumps

3. Animal Model

-

Species: Rat (e.g., Wistar or Sprague-Dawley).

-

Pre-treatment: To deplete endogenous catecholamines and enhance the specific effect of the exogenous α2B agonist, animals are pre-treated with reserpine.[1]

4. Drug Preparation

-

This compound Formulation: Due to its high water solubility, this compound can be dissolved directly in sterile 0.9% NaCl solution.[1][3] Prepare stock solutions and dilute to the final required concentrations for dose-dependent administration.

-

Agonist Formulation: Dissolve the α2B agonist in an appropriate vehicle as per the manufacturer's instructions or literature.

5. Experimental Workflow

6. Step-by-Step Procedure

-

Animal Pre-treatment: Administer reserpine to the rats according to an established protocol (e.g., 1-5 mg/kg, intraperitoneally, 18-24 hours prior to the experiment) to deplete catecholamine stores.

-

Anesthesia and Surgery: Anesthetize the rat. Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.

-

Stabilization: Allow the animal to stabilize after surgery until a steady blood pressure reading is achieved.

-

Baseline Recording: Record the baseline mean arterial pressure (MAP).

-

Drug Administration:

-

Administer a single intravenous dose of the α2B agonist to an initial cohort of animals to establish the hypertensive response.

-

In subsequent cohorts, administer the vehicle or increasing doses of this compound via the jugular vein catheter.

-

Following a short pre-incubation period with this compound, administer the same fixed dose of the α2B agonist.

-

-

Blood Pressure Monitoring: Continuously monitor and record the blood pressure throughout the experiment, paying close attention to the peak increase in MAP following the agonist challenge.

7. Data Analysis

-

Calculate the peak increase in MAP from baseline after the α2B agonist challenge in both vehicle-treated and this compound-treated groups.

-

Determine the percentage inhibition of the hypertensive response for each dose of this compound compared to the vehicle control group.

-

Plot the dose-response curve and calculate an ED₅₀ (effective dose causing 50% inhibition) for this compound.

Conclusion

This compound is a well-characterized, potent, and selective ADRA2B antagonist with high water solubility, making it an ideal tool for in vivo pharmacological studies.[1][5] The provided protocol for assessing its antagonism of agonist-induced vasoconstriction in rats is a robust method to demonstrate its in vivo efficacy.[1] The compound's high clearance and short residence time suggest that for therapeutic applications, such as mitigating reperfusion injury, it would have a short duration of action, which could be beneficial in acute care settings.[1][4]

References

- 1. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Adrenergic α2B inhibitor | Probechem Biochemicals [probechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. matilda.science [matilda.science]

- 7. eubopen.org [eubopen.org]

- 8. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α 2B Antagonist: Full Paper PDF & Summary | Bohrium [bohrium.com]

Application Notes and Protocols: Cell-based Assays Using the A₂B Adenosine Receptor Agonist BAY 60-6583

A Clarification on Compound Nomenclature: Initial attention is drawn to a common point of confusion regarding the compound of interest. While the query specified BAY-6096, this compound is recognized in scientific literature as a selective antagonist for the adrenergic α2B receptor. The potent and selective agonist for the A₂B adenosine receptor (A₂BAR) is, in fact, BAY 60-6583 . These application notes and protocols will, therefore, focus on the correct compound, BAY 60-6583, for cell-based assays involving A₂BAR agonism.

Introduction to BAY 60-6583

BAY 60-6583 is a potent and highly selective partial agonist of the adenosine A₂B receptor.[1] It demonstrates significantly lower affinity for A₁, A₂A, and A₃ adenosine receptor subtypes, making it an invaluable tool for investigating the specific roles of A₂BAR in various physiological and pathological processes.[2][3] The A₂B receptor is a G-protein coupled receptor (GPCR) that is typically coupled to Gs and Gq proteins.[4][5] Activation of these pathways leads to downstream signaling cascades that can influence a wide array of cellular functions, including inflammation, cell proliferation, and apoptosis.[5][6]

A₂B Adenosine Receptor Signaling Pathway

Upon binding of an agonist such as BAY 60-6583, the A₂B adenosine receptor undergoes a conformational change, leading to the activation of associated G proteins. The primary signaling pathways are:

-

Gαs Pathway: Activation of the Gαs subunit stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and other cAMP effectors like Epac (Exchange protein directly activated by cAMP).[7][8]

-

Gαq Pathway: The A₂B receptor can also couple to Gαq proteins, which activate phospholipase C (PLC).[4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[5]

These pathways can subsequently modulate the activity of downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[9]

Caption: A₂B Adenosine Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for BAY 60-6583 in various cell-based assays.

Table 1: Potency (EC₅₀) of BAY 60-6583 in cAMP Accumulation Assays

| Cell Line | Receptor Expression | EC₅₀ (nM) | Reference |

| CHO | Recombinant Human A₂B | 3 | [2][3] |

| CHO | Recombinant Murine A₂B | 2.83 | [1] |

| HEK293 | Endogenous A₂B | 242 | [10] |

| HEK293 | Overexpressed A₂B | 6.1 | [10] |

Table 2: Potency (pEC₅₀) of BAY 60-6583 in Other Functional Assays

| Assay | Cell Line/System | pEC₅₀ | Reference |

| Calcium Mobilization | HEK-Gα₁₅ (A₂B overexpressed) | 6.73 - 6.95 | [11][12] |

| Renal Vasodilation | Isolated Perfused Rat Kidney | 9.4 ± 0.4 | [13] |

Experimental Protocols

The following section provides detailed protocols for key cell-based assays utilizing BAY 60-6583.

Caption: General Experimental Workflow for Cell-based Assays.

cAMP Accumulation Assay

This assay measures the intracellular concentration of cyclic AMP, a key second messenger in the Gαs signaling pathway.

Materials:

-

Cells expressing the A₂B adenosine receptor (e.g., CHO-A₂B, HEK293).[14][15]

-

Cell culture medium and supplements.

-

BAY 60-6583.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX, rolipram).

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, AlphaLISA).[16]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add varying concentrations of BAY 60-6583 to the wells and incubate for 15-30 minutes at 37°C.[16]

-

Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

cAMP Detection: Measure the intracellular cAMP concentration using a suitable detection method and a plate reader.

-

Data Analysis: Plot the cAMP concentration against the log concentration of BAY 60-6583 and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Calcium Mobilization Assay

This assay detects transient increases in intracellular calcium concentration following the activation of the Gαq pathway.

Materials:

-

Cells expressing the A₂B adenosine receptor (e.g., HEK293).[11][12]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

BAY 60-6583.

-

Fluorescence plate reader with an injection system.

Protocol:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: The next day, load the cells with a calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject varying concentrations of BAY 60-6583 and immediately record the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of BAY 60-6583 to determine the EC₅₀.[13]

Cell Proliferation Assay

This assay assesses the effect of BAY 60-6583 on cell growth and division.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231) or other relevant cell types.[9][17]

-

Cell culture medium.

-

BAY 60-6583.

-

Reagents for proliferation measurement (e.g., [³H]-thymidine, BrdU, Cell Counting Kit-8 (CCK-8)).[17][18]

Protocol:

-

Cell Seeding: Seed cells at a low density in a 96-well plate.

-

Treatment: After cell attachment, replace the medium with fresh medium (often serum-free or low-serum) containing various concentrations of BAY 60-6583.[9]

-

Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).[17]

-

Proliferation Measurement:

-

[³H]-thymidine incorporation: Add [³H]-thymidine for the final 4-18 hours of incubation, then harvest the cells and measure radioactivity.[17]

-

BrdU Assay: Add BrdU for the final hours of incubation, then fix the cells and detect incorporated BrdU using an anti-BrdU antibody.[18]

-

CCK-8 Assay: Add CCK-8 reagent to the wells, incubate for 1-4 hours, and measure the absorbance at 450 nm.

-

-

Data Analysis: Compare the proliferation rates in treated cells to untreated controls.

Apoptosis and Cell Cycle Analysis

These assays determine the effect of BAY 60-6583 on programmed cell death and cell cycle progression.

Materials:

-

Relevant cell lines (e.g., osteoclast precursors).[18]

-

BAY 60-6583.

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).[18]

-

Cell cycle analysis reagents (e.g., Propidium Iodide, 7-AAD).

-

Flow cytometer.

Protocol:

-

Cell Treatment: Culture cells in the presence of varying concentrations of BAY 60-6583 for a specified duration (e.g., 48 hours).[18]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining:

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive).

-

Cell Cycle: Determine the percentage of cells in G₀/G₁, S, and G₂/M phases of the cell cycle.[18]

-

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]

- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Agonist-Dependent Coupling of the Promiscuous Adenosine A2B Receptor to Gα Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. BAY60-6583 acts as a partial agonist at adenosine A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells [frontiersin.org]

- 17. Adenosine Stimulate Proliferation and Migration in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A2B Adenosine Receptor Stimulation Down-regulates M-CSF-mediated Osteoclast Proliferation [bslonline.org]

Application Notes and Protocols for BAY-6096 Administration in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of BAY-6096, a potent and selective α2B adrenergic receptor antagonist, in rat models. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.

Introduction to this compound